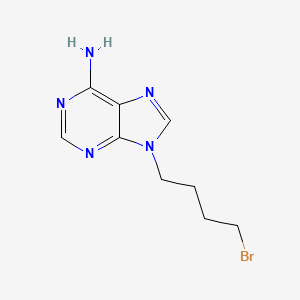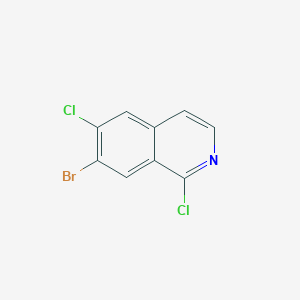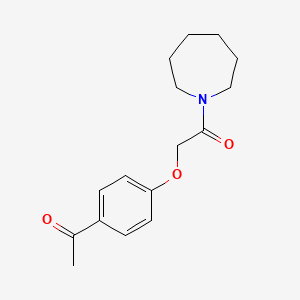
Acetophenone, 4'-(hexahydro-1H-azepinyl)carbonylmethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetophenone, 4’-(hexahydro-1H-azepinyl)carbonylmethoxy- is a complex organic compound that belongs to the class of acetophenones It is characterized by the presence of a hexahydro-1H-azepinyl group attached to the carbonylmethoxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 4’-(hexahydro-1H-azepinyl)carbonylmethoxy- typically involves multi-step organic reactions. One common method includes the reaction of acetophenone with hexahydro-1H-azepine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetophenone, 4’-(hexahydro-1H-azepinyl)carbonylmethoxy- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Acetophenone, 4’-(hexahydro-1H-azepinyl)carbonylmethoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of fine chemicals, agrochemicals, and dyestuffs.
Wirkmechanismus
The mechanism of action of Acetophenone, 4’-(hexahydro-1H-azepinyl)carbonylmethoxy- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetophenone: A simpler compound with a similar core structure but lacking the hexahydro-1H-azepinyl group.
4’-Hydroxyacetophenone: Contains a hydroxyl group instead of the hexahydro-1H-azepinyl group.
N-Boc-hexahydro-1H-azepin-4-one: A related compound with a similar azepine structure.
Uniqueness
Acetophenone, 4’-(hexahydro-1H-azepinyl)carbonylmethoxy- is unique due to the presence of the hexahydro-1H-azepinyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and pharmaceutical research.
Eigenschaften
CAS-Nummer |
29936-71-8 |
|---|---|
Molekularformel |
C16H21NO3 |
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
2-(4-acetylphenoxy)-1-(azepan-1-yl)ethanone |
InChI |
InChI=1S/C16H21NO3/c1-13(18)14-6-8-15(9-7-14)20-12-16(19)17-10-4-2-3-5-11-17/h6-9H,2-5,10-12H2,1H3 |
InChI-Schlüssel |
DMQAICWZFPRRFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


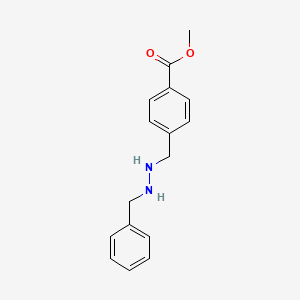

![4-[(4-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11846686.png)
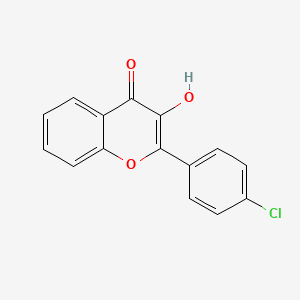


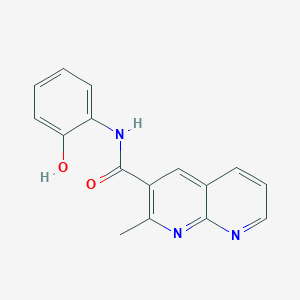



![5-Methyl-6-(naphthalen-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11846731.png)

